
Strychnospermine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La estroncina es un alcaloide aislado de la especie vegetal Strychnos psilosperma. Está relacionada estructuralmente con el alcaloide bien conocido, la estricnina. La estroncina se caracteriza por su compleja estructura molecular, que incluye un grupo metoxilo y un grupo metilímino .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La estroncina se puede sintetizar a través de una serie de reacciones químicas que involucran los compuestos precursores que se encuentran en Strychnos psilosperma. La síntesis implica los siguientes pasos:
Aislamiento: El alcaloide se aísla de las hojas de Strychnos psilosperma utilizando métodos de extracción con solventes.
Métodos de producción industrial: La producción industrial de estroncina involucra la extracción a gran escala de Strychnos psilosperma, seguida de la purificación utilizando técnicas cromatográficas. El proceso se optimiza para garantizar un alto rendimiento y pureza del compuesto .
Tipos de reacciones:
Reducción: El compuesto no se puede hidrogenar en solución de ácido acético en presencia de carbón de paladio.
Sustitución: Las reacciones de metilación con yoduro de metilo indican la presencia de un átomo de nitrógeno terciario.
Reactivos y condiciones comunes:
Oxidación: Dicromato de potasio en ácido sulfúrico concentrado frío.
Hidrólisis: Ácido o álcali.
Metilación: Yoduro de metilo a temperatura ambiente.
Principales productos formados:
Desacetil estroncina: Formada a través de la hidrólisis con ácido o álcali.
Yoduro de metilo: Formada a través de la metilación con yoduro de metilo.
Aplicaciones Científicas De Investigación
La estroncina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la estroncina involucra su interacción con objetivos moleculares y vías específicas. Está relacionada estructuralmente con la estricnina, que actúa como antagonista de los receptores de glicina y acetilcolina . La estroncina probablemente ejerce sus efectos a través de vías similares, afectando la neurotransmisión y la contracción muscular .
Compuestos similares:
Estricnina: Un alcaloide bien conocido con una estructura y un perfil toxicológico similares.
Espermostricnina: Otro alcaloide aislado de Strychnos psilosperma, químicamente relacionado con la estroncina.
Singularidad: La estroncina es única debido a sus características estructurales específicas, como la presencia de un grupo metoxilo y un grupo metilímino . Estas características la distinguen de otros alcaloides relacionados y contribuyen a sus propiedades químicas y biológicas distintas .
Comparación Con Compuestos Similares
Strychnine: A well-known alkaloid with a similar structure and toxicological profile.
Spermostrychnine: Another alkaloid isolated from Strychnos psilosperma, chemically related to strychnospermine.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a methoxyl group and a methylimino group . These features distinguish it from other related alkaloids and contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRSZBLMUQBPR-ZYRRMHTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
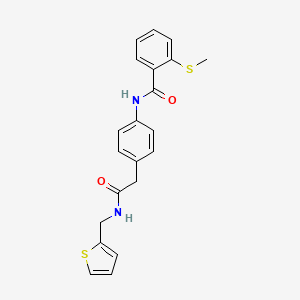

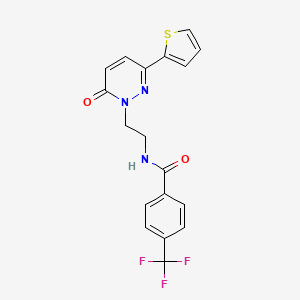
![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid](/img/structure/B2980376.png)
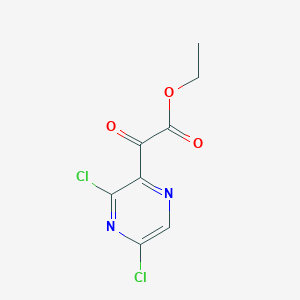
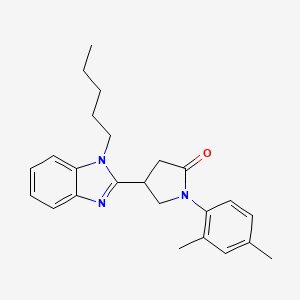

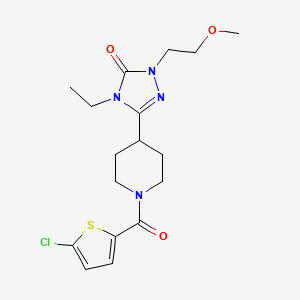



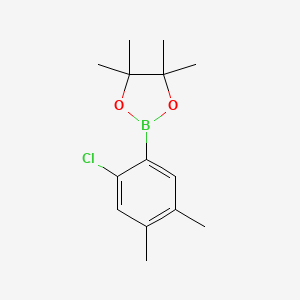
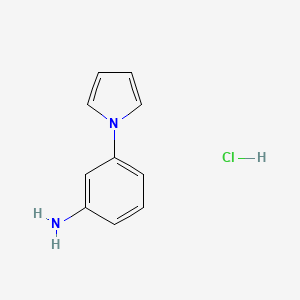
![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)
